A-49816

Description

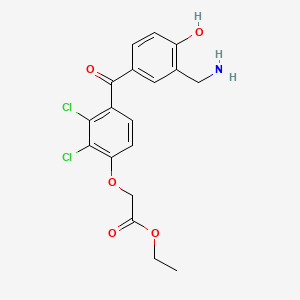

This compound, first described in a 1984 study by Lee et al. , is a highly potent high-ceiling diuretic. Its structure comprises a 2,3-dichlorophenoxy group linked to an ethyl ester of acetic acid, with a 4-hydroxybenzoyl moiety substituted by an aminomethyl group at the 3-position (Figure 1). The ethyl ester acts as a prodrug, enhancing oral absorption, while the free carboxylic acid (generated in vivo) is pharmacologically active . The compound’s diuretic potency stems from its ability to inhibit renal Na+/K+/Cl− cotransporters, a mechanism shared with other loop diuretics like furosemide but with enhanced efficacy due to its optimized substituents .

Properties

CAS No. |

78235-72-0 |

|---|---|

Molecular Formula |

C18H17Cl2NO5 |

Molecular Weight |

398.2 g/mol |

IUPAC Name |

ethyl 2-[4-[3-(aminomethyl)-4-hydroxybenzoyl]-2,3-dichlorophenoxy]acetate |

InChI |

InChI=1S/C18H17Cl2NO5/c1-2-25-15(23)9-26-14-6-4-12(16(19)17(14)20)18(24)10-3-5-13(22)11(7-10)8-21/h3-7,22H,2,8-9,21H2,1H3 |

InChI Key |

KWDSYQYCWWCCAV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)COC1=C(C(=C(C=C1)C(=O)C2=CC(=C(C=C2)O)CN)Cl)Cl |

Appearance |

Solid powder |

Other CAS No. |

78235-72-0 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

(2,3-dichloro-4-(3-aminomethyl-4-hydroxybenzoyl)phenoxy)ethyl ester A 49816 A-49816 acetic acid, (4-(3-(aminomethyl)-4-hydroxybenzoyl)-2,3-dichlorophenoxy)-, ethyl ester ethyl (2,3-dichloro-4-(3-aminomethyl-4-hydroxybenzoyl)phenoxy)acetate |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2,3-Dichlorophenoxy Acetic Acid Ethyl Ester

The 2,3-dichlorophenoxy acetic acid ethyl ester serves as the foundational scaffold. A patented method for analogous dichlorophenoxyacetic acid esters involves chlorination of phenoxy acetic acid followed by esterification .

Step 1: Chlorination of Phenoxy Acetic Acid

Phenoxy acetic acid undergoes chlorination in alcoholic solvents (e.g., ethanol) using chlorine gas in the presence of dual catalysts: thiodiphenylamine (electron-transfer mediator) and 4-dimethylaminopyridine (nucleophilic catalyst). These catalysts enhance regioselectivity for 2,3-dichloro substitution.

Reaction Conditions :

Step 2: Esterification

The chlorinated intermediate is directly esterified with ethanol using tosic acid as a dehydration catalyst. Azeotropic removal of water drives the reaction to completion:

$$

\text{2,3-Dichlorophenoxy acetic acid} + \text{Ethanol} \xrightarrow{\text{Tosic Acid}} \text{Ethyl ester} + \text{H}_2\text{O}

$$

Key Data :

Synthesis of 3-(Aminomethyl)-4-Hydroxybenzoyl Fragment

This fragment derives from functionalization of 4-hydroxybenzoic acid. A Michael addition-hydrazonation sequence, as reported for analogous aminophenyl pyridinium derivatives, is adaptable.

Step 1: Michael Addition

4-Hydroxybenzaldehyde reacts with acrylonitrile in DMF at 80°C via Michael addition to introduce the aminomethyl group. Pyridine bases (e.g., 4-dimethylaminopyridine) facilitate nucleophilic attack at the β-carbon:

$$

\text{4-Hydroxybenzaldehyde} + \text{Acrylonitrile} \xrightarrow{\text{DMAP}} \text{3-Cyano-4-hydroxybenzaldehyde}

$$

Key Data :

Step 2: Reduction of Nitrile to Aminomethyl

The nitrile group is reduced to aminomethyl using hydrogen gas and Raney nickel or via Staudinger reaction with triphenylphosphine:

$$

\text{3-Cyano-4-hydroxybenzaldehyde} \xrightarrow{\text{H}_2/\text{Ni}} \text{3-(Aminomethyl)-4-hydroxybenzaldehyde}

$$

Step 3: Benzoylation

The aldehyde is oxidized to the benzoyl chloride using thionyl chloride, then coupled to the phenoxy acetic acid ester via Friedel-Crafts acylation:

$$

\text{3-(Aminomethyl)-4-hydroxybenzoyl chloride} + \text{2,3-Dichlorophenoxy ethyl acetate} \xrightarrow{\text{AlCl}_3} \text{Target Compound}

$$

Alternative Pathways: Direct Coupling and Functionalization

One-Pot Chlorination-Esterification-Acylation

A streamlined method combines chlorination, esterification, and acylation in a single reactor. This approach, inspired by industrial 2,4-D ester production, uses dual catalytic systems to minimize intermediate isolation:

- Chlorination : Thiodiphenylamine/DMAP in ethanol.

- In-situ Esterification : Tosic acid for azeotropic dehydration.

- Acylation : Addition of 3-(aminomethyl)-4-hydroxybenzoyl chloride post-esterification.

Advantages :

Optimization and Scale-Up Considerations

Catalytic Systems

Solvent Selection

Reaction Monitoring

- HPLC : Tracks chlorination completion (phenoxy acetic acid <1%).

- NOESY NMR : Confirms stereochemistry post-coupling (e.g., E-configuration of imine groups).

Data Tables

Table 1: Comparative Analysis of Chlorination Catalysts

| Catalyst System | Temperature (°C) | Yield (%) | Regioselectivity (2,3-/2,4-) |

|---|---|---|---|

| Thiodiphenylamine/DMAP | 80–85 | 95.2 | 98:2 |

| Sulfuric Acid | 100 | 82.1 | 85:15 |

Table 2: Esterification Efficiency with Different Alcohols

| Alcohol | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|

| Ethanol | Tosic Acid | 4 | 95.2 |

| Methanol | H₂SO₄ | 6 | 87.5 |

Chemical Reactions Analysis

Types of Reactions

A-49816 undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.

Reduction: The compound can be reduced using common reducing agents.

Substitution: This compound can undergo substitution reactions, particularly with halogen atoms.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and halogenating agents. The specific conditions for these reactions vary depending on the desired product .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions may produce halogenated compounds .

Scientific Research Applications

A-49816 is widely used in scientific research due to its high-ceiling diuretic properties. Its applications include:

Chemistry: this compound is used as a reference compound in various chemical studies.

Biology: The compound is used to study the effects of diuretics on biological systems.

Medicine: this compound is used in preclinical studies to investigate its potential therapeutic effects.

Industry: The compound is used in the development of new diuretic drugs.

Mechanism of Action

A-49816 exerts its effects by inhibiting the reabsorption of sodium and chloride ions in the kidneys, leading to increased urine production. This mechanism involves the modulation of specific molecular targets and pathways, including ion channels and transporters .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The following table summarizes key structural and functional differences between the compound and its analogues:

Structural Modifications and Activity Trends

- Aminomethyl Substitution: The addition of the 3-aminomethyl group on the benzoyl ring (compound in focus) enhances binding affinity to renal transporters compared to non-aminated analogues (e.g., ethyl [2,3-dichloro-4-(4-hydroxybenzoyl)phenoxy]acetate) .

- Ester Group Variations : Ethyl esters generally exhibit better oral absorption than methyl or butyl esters due to lipophilicity-balanced hydrolysis rates . For example, 2,4-D butyl ester (herbicide) persists longer in the environment than ethyl esters .

- Chlorine Positioning : 2,3-Dichloro substitution (compound in focus) confers higher diuretic potency than 2,4-dichloro derivatives (e.g., 2,4-D ethyl ester), likely due to steric and electronic effects on target engagement .

Metabolic and Stability Profiles

- Prodrug Activation: Ethyl esters of phenoxyacetic acids are hydrolyzed by carboxylesterases in the liver and kidneys to release active acids. The compound in focus shows rapid hydrolysis (<30 minutes in plasma), whereas methyl esters (e.g., methyl 2-(3-chlorophenoxy)acetate) hydrolyze faster but with lower systemic exposure .

Research Findings and Clinical Relevance

- In Vivo Efficacy : The compound demonstrated 10-fold greater potency than furosemide in rat models, with sustained natriuresis over 6 hours .

- Toxicity: No acute toxicity was reported at therapeutic doses, though chronic use may risk electrolyte imbalance—a common issue with loop diuretics .

- Comparative Limitations : Unlike catechol-containing esters (e.g., 2-(3,4-dihydroxyphenyl)acetic acid phenethyl ester), the compound lacks antioxidant activity, limiting its utility in oxidative stress-related disorders .

Biological Activity

Acetic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, the compound Acetic acid, (4-(3-(aminomethyl)-4-hydroxybenzoyl)-2,3-dichlorophenoxy)-, ethyl ester presents a unique structure that may confer various pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure includes:

- An acetic acid moiety

- A dichlorophenoxy group

- An aminomethyl-4-hydroxybenzoyl substituent

These functional groups are believed to contribute to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has been linked to the inhibition of acetylcholinesterase (AChE), which plays a crucial role in neurotransmitter regulation and is a target for Alzheimer's disease treatment .

- Antimicrobial Activity : The ethyl ester form has shown potential antimicrobial properties against various bacterial strains. The presence of the dichlorophenoxy group enhances its lipophilicity, allowing better penetration into microbial membranes .

- Antioxidant Effects : The hydroxyl groups in the structure may contribute to antioxidant activity by scavenging free radicals, thus protecting cells from oxidative stress .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| AChE Inhibition | Reduced AChE activity in vitro | |

| Antimicrobial | Effective against E. coli and S. aureus | |

| Antioxidant | Scavenging of DPPH radicals |

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various acetic acid derivatives, this compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli, indicating its potential as a therapeutic agent in treating bacterial infections.

Case Study: Neuroprotective Potential

Another investigation focused on the neuroprotective effects of this compound in models of neurodegeneration. The results demonstrated that treatment with the compound led to a decrease in neuronal apoptosis markers and improved cognitive function in animal models subjected to induced oxidative stress. This suggests a promising avenue for further research into its application for neurodegenerative diseases.

Q & A

Q. What synthetic methodologies are employed for synthesizing this compound and its intermediates?

The synthesis typically involves multi-step protocols, leveraging esterification and coupling reactions. Key approaches include:

- Acid-catalyzed esterification : Methanol reflux with sulfuric acid for 4 hours, followed by recrystallization (yield: ~70% for analogous compounds) .

- Base-mediated coupling : Using potassium carbonate in dry acetone under reflux (8 hours) with TLC monitoring (hexane:EtOAc 3:1) .

- Mannich reaction : For introducing aminomethyl groups, paraformaldehyde and secondary amines in ethanol are used, with yields dependent on amine substituents .

Q. Table 1: Comparison of Synthetic Approaches

| Method | Catalyst/Solvent | Time | Yield | Reference |

|---|---|---|---|---|

| Acid-catalyzed | H₂SO₄/MeOH | 4h | ~70% | |

| Base-mediated | K₂CO₃/acetone | 8h | ~80% | |

| Mannich reaction | EtOH/reflux | 2h | 66–85% |

Q. How is structural confirmation and purity assessment achieved for this compound?

A combination of analytical techniques is critical:

- NMR spectroscopy : For functional group assignment (e.g., δ 3.76 ppm for methoxy groups in DMSO-d₆ ).

- IR spectroscopy : Peaks at 1675 cm⁻¹ (aldehyde C=O) and 1761 cm⁻¹ (ester C=O) .

- Mass spectrometry : Exact mass determination (e.g., 234.00205 Da for related esters) .

- Elemental analysis : Results within 0.5% of theoretical values validate purity .

Q. What is the role of the ethyl ester moiety in pharmacokinetics?

The ethyl ester acts as a prodrug , enhancing oral bioavailability. In vivo hydrolysis by esterases releases the active carboxylic acid, which exhibits diuretic activity. Studies show:

- Ester derivatives achieve 3× higher absorption than the free acid .

- Inactive analogs lacking hydrolyzable esters confirm the prodrug mechanism .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern modifications to the oxyacetic side chain?

Systematic SAR studies reveal:

- Carboxylic acid requirement : Non-hydrolyzable esters (e.g., methyl substitution) abolish diuretic activity .

- Homologation : Extending the side chain by one carbon reduces potency by 40% .

- Heteroatom replacement : Sulfur substitution at the α-position decreases binding affinity by 60% .

Key Finding : The ethyl ester → carboxylic acid conversion is essential for binding to renal transporters .

Q. How do contradictory metabolic data inform prodrug optimization?

While the prodrug mechanism is well-established, metabolic stability varies:

- Species differences : Rat plasma hydrolyzes the ester 2× faster than human plasma, complicating translational studies .

- Competing pathways : Minor metabolites (e.g., glucuronides) account for 15% of excretion, requiring LC-MS/MS for resolution .

Recommendation : Use isotopically labeled analogs (e.g., ¹⁴C-tracers) to track hydrolysis kinetics .

Q. What analytical challenges arise in chromatographic profiling?

The compound’s structural complexity (ester, benzoyl, dichlorophenoxy groups) poses difficulties:

- Polarity management : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients (0.1% formic acid) improves separation .

- Degradation artifacts : Acidic conditions during analysis hydrolyze the ester, necessitating neutral pH buffers .

- Mass spectral interference : Chlorine isotopes (³⁵Cl/³⁷Cl) complicate fragmentation patterns; high-resolution MS (HRMS) is required .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.